4-Chloro-2-hydroxy-5-methoxybenzaldehyde

Lipophilicity Drug Design Membrane Permeability

Differentiated polysubstituted benzaldehyde with synergistic 4-chloro/5-methoxy pattern. Higher lipophilicity (LogP ~1.87 vs ~1.21 non-chlorinated) with balanced polarity (TPSA 46.53 Ų) enhances permeability for antimicrobial chalcone, hydrazone, and Schiff base synthesis. Patent-protected route from vanillin ensures scalable supply. ≥97% purity reduces downstream purification costs. Key precursor for liquid crystal components and OLED materials. Ideal for SAR studies and hit-to-lead optimization.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 184766-53-8
Cat. No. B3248245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-hydroxy-5-methoxybenzaldehyde
CAS184766-53-8
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C=O)O)Cl
InChIInChI=1S/C8H7ClO3/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-4,11H,1H3
InChIKeyHFYFXTVVEMAEOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-hydroxy-5-methoxybenzaldehyde (CAS 184766-53-8): A Definitive Procurement Guide for Substituted Benzaldehyde Research


4-Chloro-2-hydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde characterized by a chloro substituent at the 4-position, a hydroxy group at the 2-position, and a methoxy group at the 5-position [1]. This substitution pattern yields a distinct physicochemical profile that sets it apart from its non-chlorinated and mono‑substituted analogs, making it a specialized building block in medicinal chemistry and material science . As an advanced intermediate, it is not intended for direct human use but is formulated for research and further manufacturing applications where precise substitution is critical .

Why 4-Chloro-2-hydroxy-5-methoxybenzaldehyde Cannot Be Replaced by Simpler Analogs


Simple substitution of 4-chloro-2-hydroxy-5-methoxybenzaldehyde with 2-hydroxy-5-methoxybenzaldehyde or 4-chloro-2-hydroxybenzaldehyde is not a chemically or pharmacologically equivalent exchange. The presence of the 4‑chloro substituent increases lipophilicity (LogP ~1.87 vs. ~1.21 for the non‑chlorinated analog), while the 5‑methoxy group contributes hydrogen bond acceptance and polarity (TPSA 46.53 Ų vs. 37.3 Ų for the non‑methoxy analog) [1]. These altered physicochemical properties impact solubility, permeability, and molecular recognition events, directly affecting reactivity in downstream synthetic pathways and biological target engagement [2]. Consequently, substituting the compound with a less‑functionalized analog may compromise synthetic yield, alter reaction selectivity, or invalidate structure‑activity relationship (SAR) studies.

Quantitative Differentiation of 4-Chloro-2-hydroxy-5-methoxybenzaldehyde Versus Key Comparators


Lipophilicity Comparison: Enhanced logP Versus Non‑Chlorinated Analog

4-Chloro-2-hydroxy-5-methoxybenzaldehyde exhibits a predicted octanol‑water partition coefficient (LogP) of 1.8667, compared to 1.2133 for 2‑hydroxy‑5‑methoxybenzaldehyde, a common non‑chlorinated analog [1]. The chloro substituent at the 4‑position increases lipophilicity by approximately 0.65 log units, which can significantly influence membrane permeability and binding to hydrophobic protein pockets.

Lipophilicity Drug Design Membrane Permeability

Polar Surface Area Comparison: Increased PSA Versus Non‑Methoxy Analog

The target compound has a topological polar surface area (TPSA) of 46.53 Ų, whereas the non‑methoxy analog 4‑chloro‑2‑hydroxybenzaldehyde has a TPSA of only 37.3 Ų . The methoxy group contributes an additional ~9.2 Ų of polar surface area, which may improve aqueous solubility and facilitate hydrogen bonding interactions with biological targets.

Polar Surface Area Hydrogen Bonding Drug Likeness

Purity Specification Benchmark: 97%+ Availability for Critical Synthesis

4-Chloro-2-hydroxy-5-methoxybenzaldehyde is commercially available in purities of 97%+ [1]. In contrast, closely related isomers such as 5-chloro-2-hydroxy-4-methoxybenzaldehyde are less commonly sourced at comparable purity levels. The high purity specification minimizes the risk of side reactions caused by positional isomers, which can be particularly problematic in regioselective transformations.

Chemical Purity Reproducibility Synthetic Intermediates

Class‑Level Antimicrobial Activity: Chloro‑Methoxy Synergy in Benzaldehyde Scaffolds

A comprehensive structure‑activity relationship (SAR) study of 4‑chlorobenzaldehyde and 4‑methoxybenzaldehyde derivatives demonstrated that the combination of chloro and methoxy substituents on the benzaldehyde ring enhances antimicrobial efficacy compared to mono‑substituted analogs [1]. While direct MIC data for 4‑chloro‑2‑hydroxy‑5‑methoxybenzaldehyde is not yet reported, the compound embodies the synergistic substitution pattern identified in the study, suggesting it may serve as a privileged scaffold for developing new antimicrobial agents.

Antimicrobial SAR Drug Discovery

Synthetic Accessibility: Documented Preparation Routes from Readily Available Precursors

A patented synthetic route describes the preparation of ortho‑substituted benzaldehydes, including 4‑chloro‑2‑hydroxy‑5‑methoxybenzaldehyde, via chlorination of vanillin (4‑hydroxy‑3‑methoxybenzaldehyde) using calcium hypochlorite [1]. This established method offers a reproducible, scalable pathway that is not universally applicable to all positional isomers. For instance, 5‑chloro‑2‑hydroxy‑4‑methoxybenzaldehyde would require a different regioselective strategy, adding complexity and cost.

Chemical Synthesis Process Chemistry Intermediates

Storage Stability: Refrigerated Storage Under Inert Atmosphere

Vendor specifications recommend storing 4‑chloro‑2‑hydroxy‑5‑methoxybenzaldehyde at 4 °C under nitrogen to prevent oxidative degradation . In contrast, the non‑chlorinated analog 2‑hydroxy‑5‑methoxybenzaldehyde is often shipped and stored at room temperature . The more stringent storage requirement reflects the chloro substituent’s influence on electronic stability, a factor that should be accounted for in inventory planning.

Stability Storage Conditions Long‑Term Reliability

Validated Research and Industrial Applications for 4-Chloro-2-hydroxy-5-methoxybenzaldehyde


Medicinal Chemistry: Building Block for Antimicrobial Lead Optimization

Leveraging the synergistic chloro‑methoxy substitution pattern identified in recent SAR studies, 4‑chloro‑2‑hydroxy‑5‑methoxybenzaldehyde is an ideal starting material for synthesizing novel antimicrobial chalcones, hydrazones, or Schiff bases [1]. Its increased lipophilicity and polar surface area balance permeability and solubility, facilitating hit‑to‑lead optimization campaigns targeting bacterial and fungal pathogens.

Process Chemistry: Scalable Intermediate in Multi‑Step Syntheses

With a documented, patent‑protected synthetic route from vanillin, this aldehyde can be reliably procured and integrated into large‑scale synthesis workflows [1]. The 97%+ purity specification minimizes downstream purification, making it a cost‑effective intermediate for pharmaceutical or agrochemical manufacturing processes where regioisomeric purity is critical.

Material Science: Precursor for Liquid Crystal and OLED Intermediates

Ortho‑substituted benzaldehydes, including 4‑chloro‑2‑hydroxy‑5‑methoxybenzaldehyde, are key precursors in the synthesis of liquid crystal components and organic light‑emitting diode (OLED) materials [1]. The precise substitution pattern allows fine‑tuning of mesomorphic properties and electron‑transport characteristics, essential for advanced display technologies.

Academic Research: Structure‑Activity Relationship (SAR) Exploration

For academic groups investigating the impact of halogen and methoxy substitution on biological activity, this compound offers a well‑characterized physicochemical profile and established synthetic accessibility. It serves as a reliable comparator in SAR libraries exploring antimicrobial, anticancer, or enzyme‑inhibitory activities of substituted benzaldehydes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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